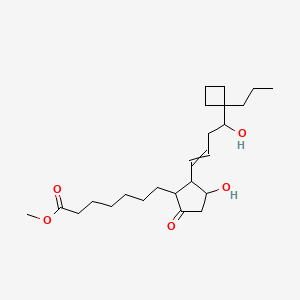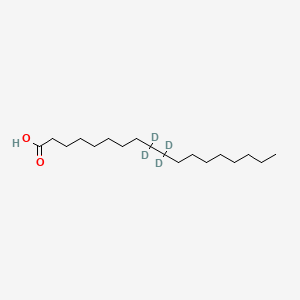
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one
説明
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one is an organic compound that is used in various scientific research applications. It is a naturally occurring compound found in plants and is also known as coumarin. It is a white, crystalline solid with a mild sweet odor and is soluble in water and alcohol. Coumarin is important in both biochemical and physiological research due to its ability to interact with various biological systems.
科学的研究の応用
Synthesis and Chemical Properties
- 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one, a type of phenalenone compound, has been synthesized for research purposes. The synthesis process involves multiple steps starting from simpler compounds like 2-methoxynaphthalene. This process demonstrates the intricate chemistry involved in creating such complex molecules (Ospina et al., 2016).
Biological Systems and Biosynthesis
- Research has been conducted to understand the biosynthesis of phenalenones in biological systems like in vitro root cultures of Anigozanthos preissii. This study helps in understanding the natural synthesis processes of phenalenones, which share structural similarities with 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one (Hidalgo et al., 2015).
Antioxidant Properties
- Certain phenalenone compounds, structurally similar to 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one, have been studied for their radical scavenging and antioxidant properties. These studies contribute to understanding the potential therapeutic applications of phenalenones as antioxidants (Duque et al., 2013).
Antifungal and Antimicrobial Activity
- Phenalenone-type compounds have been investigated for their antifungal and antimicrobial activities. These studies are crucial in exploring the potential of phenalenones in treating fungal infections and other microbial diseases (Otálvaro et al., 2007).
Spectroscopic Analysis and Teaching Tool
- The structural and spectroscopic analysis of phenalenone compounds has been utilized in educational settings to teach advanced chemistry and spectroscopy concepts. This application underlines the significance of these compounds in scientific education (Caes & Jensen, 2008).
Luminescence Studies
- Studies on rare-earth complexes of phenalenone ligands have shown unique luminescence properties when excited with visible light. This opens up possibilities for using phenalenones in materials science and optical applications (Van Deun et al., 2006).
特性
IUPAC Name |
9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSFOVGYLJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782484 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
CAS RN |
204134-70-3 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



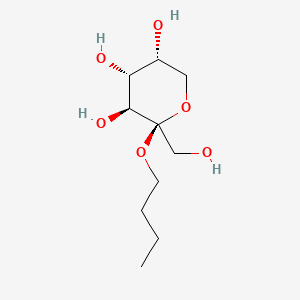
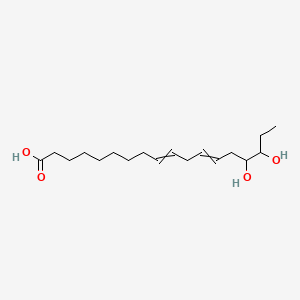

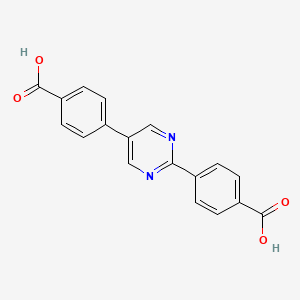


![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)


